REACTION_CXSMILES
|
[BH4-].[Na+].[F:3][C:4]([F:20])([F:19])[O:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:17][CH2:16][C:15](=[O:18])[CH2:14][CH2:13]2)=[CH:8][CH:7]=1.Cl>CO>[F:20][C:4]([F:3])([F:19])[O:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:13][CH2:14][CH:15]([OH:18])[CH2:16][CH2:17]2)=[CH:8][CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
324 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)N1CCC(CC1)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice-bath
|
Type
|
CONCENTRATION
|
Details
|
the resulting mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue saturated sodium bicarbonate aqueous solution was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The extract was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=3/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)N1CCC(CC1)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |